molecular formula C7H11NO4S B2921494 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 2361645-06-7

7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid

Katalognummer: B2921494
CAS-Nummer: 2361645-06-7
Molekulargewicht: 205.23
InChI-Schlüssel: FDIABYBVULQAGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Dioxo-7λ⁶-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic organic compound featuring a 3.2.1 octane core with a sulfone group (7,7-dioxo-thia) and a carboxylic acid at position 5.

Eigenschaften

IUPAC Name

7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c9-6(10)7-2-1-3-8(4-7)13(11,12)5-7/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIABYBVULQAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)S(=O)(=O)C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361645-06-7
Record name 7,7-dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core followed by functional group modifications. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the combination of precursor molecules to form the bicyclic structure.

  • Oxidation Reactions: Oxidation steps are used to introduce oxygen atoms into the compound, resulting in the dioxo group.

  • Amidation Reactions: The carboxylic acid group is introduced through amidation reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to achieve larger quantities. This often requires specialized equipment and controlled reaction conditions to ensure product purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional oxygen atoms.

  • Reduction: Reduction reactions can be used to remove oxygen atoms or reduce other functional groups.

  • Substitution: Substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation states of the compound.

  • Reduction Products: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution Products: Derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Functional Groups Pharmacological Relevance Key References
7,7-Dioxo-7λ⁶-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid Bicyclo[3.2.1]octane Sulfone (7,7-dioxo), carboxylic acid (C-5) Undefined (potential antibiotic/antiviral)
1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride Bicyclo[3.2.1]octane Carboxylic acid (C-5), hydrochloride salt Intermediate in synthesis
(3S,4R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid Bicyclo[3.2.1]octane Hydroxy (C-3), methyl (C-8), carboxylic acid (C-4) Synthetic intermediate
(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclo[4.2.0]octene (cephalosporin core) β-lactam ring, amino (C-7), methyl (C-3) Antibiotic (cephalosporin class)
tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate Spiro[2.5]octane Ether (1-oxa), tert-butyl ester Lab reagent
Aderbasib (Methyl (6S,7S)-7-[(hydroxyamino)carbonyl]-6-[(4-phenylpiperazin-1-yl)carbonyl]-5-azaspiro[2.5]octane-5-carboxylate) Spiro[2.5]octane Hydroxyamide, phenylpiperazine, methyl ester Antineoplastic (ADAM inhibitor)

Core Structural Differences

  • Bicyclo[3.2.1]octane vs. Bicyclo[4.2.0]octene : The target compound shares a bicyclo[3.2.1]octane core with –14, whereas cephalosporin derivatives (e.g., ) feature a bicyclo[4.2.0]octene system with a β-lactam ring, critical for antibiotic activity .
  • Spiro Systems : Compounds like aderbasib () and tert-butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate () utilize spirocyclic frameworks, which confer distinct conformational rigidity compared to bicyclic systems .

Functional Group Variations

  • Sulfone Group : The 7,7-dioxo-thia moiety in the target compound is absent in most analogs. This group increases polarity and may reduce susceptibility to enzymatic degradation compared to thioether-containing analogs like 1-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride .
  • Carboxylic Acid Positioning : The target compound’s carboxylic acid at C-5 aligns with similar bicyclo[3.2.1]octane derivatives (e.g., ), but differs from cephalosporins, where the carboxylic acid is typically at C-2 .

Pharmacological Implications

  • Antibiotic Potential: Cephalosporins () rely on β-lactam rings for bacterial cell wall inhibition. The target compound lacks this ring but may exploit the sulfone group for alternative mechanisms, such as protease inhibition .
  • Antineoplastic Activity : Aderbasib () demonstrates that spirocyclic systems with carboxamide groups can target enzymes like ADAM sheddase, suggesting possible avenues for the target compound’s derivatization .

Biologische Aktivität

7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic compound with significant biological activity, particularly in the context of antibiotic resistance and enzyme inhibition. This compound belongs to a class of beta-lactam antibiotics that target bacterial cell wall synthesis, making it a critical focus in pharmaceutical research.

  • Molecular Formula : C8H12N2O3S
  • Molecular Weight : 216.26 g/mol
  • CAS Number : 551-16-6
  • IUPAC Name : (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

The primary mechanism of action for 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. The disruption of this process leads to cell lysis and ultimately bacterial death.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties against both gram-positive and gram-negative bacteria. A study conducted using the agar well diffusion method tested various derivatives against several bacterial strains, including:

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusStrong
Bacillus subtilisModerate
Serratia marcescensWeak

In comparative studies, the compound showed effectiveness similar to or greater than traditional antibiotics like meropenem, especially against extended-spectrum beta-lactamase (ESBL) producing strains .

Enzyme Inhibition

In addition to its antibacterial properties, 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid has demonstrated significant enzyme inhibition capabilities:

  • Urease Inhibition : Strong inhibition was observed in urease enzyme assays, which is critical in treating conditions such as urinary tract infections.
  • Alpha-Amylase Inhibition : The compound also showed moderate inhibition of alpha-amylase, suggesting potential applications in managing diabetes by controlling carbohydrate digestion.

The results from enzyme inhibition assays are summarized below:

Enzyme TypeInhibition Level
UreaseStrong
Alpha-AmylaseModerate

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH (1,1-diphenyl-2-picryl hydrazyl) scavenging assay. The findings indicated that while the compound has some antioxidant properties, they were not as pronounced as its antibacterial and enzyme inhibition activities.

Case Studies

A notable case study involved the synthesis and testing of various analogues of 7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid to enhance its pharmacological profile. These analogues were assessed for their biological activities against resistant bacterial strains and showed promising results in reducing bacterial load in infected models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.